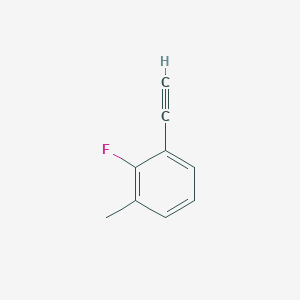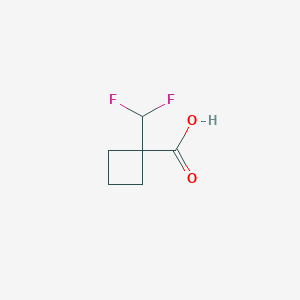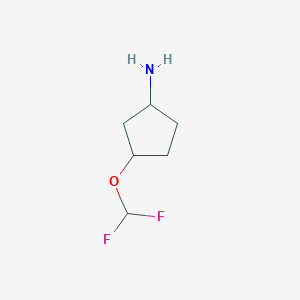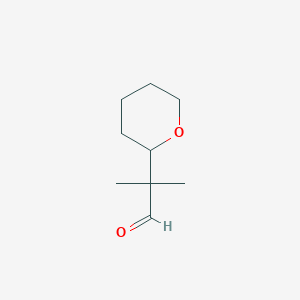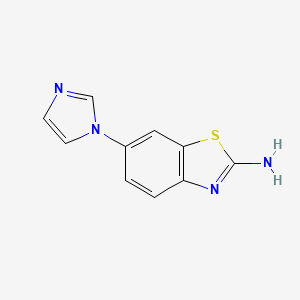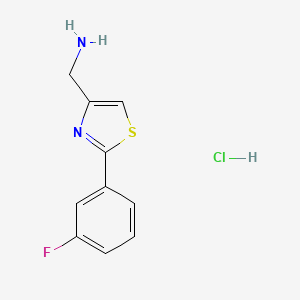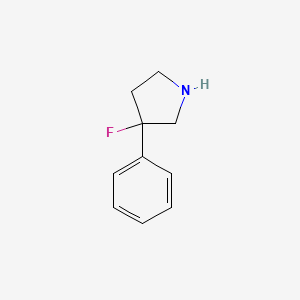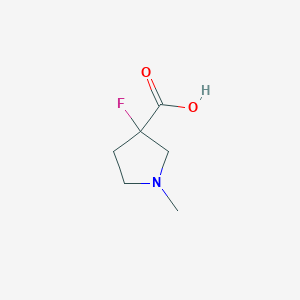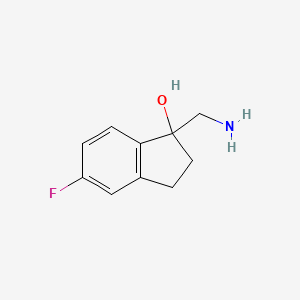
4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid
Übersicht
Beschreibung
“4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid” is a chemical compound with the CAS Number: 1783750-90-2 . It has a molecular weight of 143.12 and its IUPAC name is 4-fluoro-1-methyl-1H-pyrrole-2-carboxylic acid . It is a yellow to brown solid .
Synthesis Analysis
The synthesis of pyrroles, including “4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid”, can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis
The molecular formula of “4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid” is C6H6FNO2 . The InChI code is 1S/C6H6FNO2/c1-8-3-4 (7)2-5 (8)6 (9)10/h2-3H,1H3, (H,9,10) .Chemical Reactions Analysis
Pyrroles, including “4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid”, can undergo various chemical reactions. For instance, they can undergo a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines to provide N-substituted pyrroles . They can also undergo a highly regioselective N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Agents
Fluoropyrrole derivatives, including 4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid, are important anti-inflammatory agents . They can be used to treat conditions such as arthritis, allergies, asthma, and autoimmune diseases.
GnRH Receptor Antagonists
These compounds are stable GnRH (Gonadotropin-releasing hormone) receptor antagonists . They can be used in the treatment of hormone-dependent diseases such as prostate cancer and endometriosis.
Inhibitors of HCV NS5B Polymerase
Fluoropyrrole derivatives act as inhibitors of HCV NS5B polymerase , an enzyme essential for the replication of the Hepatitis C virus. This makes them potential candidates for the treatment of Hepatitis C.
Angiotensin II Receptor Antagonists
These compounds are used in therapy for treating hypertension as Angiotensin II receptor antagonists . They help relax and widen blood vessels, making it easier for blood to flow and reducing blood pressure.
Broad-Spectrum Insecticide
The fluorinated pyrrole derivative chlorfenapyr was commercialized as a broad-spectrum insecticide . It’s used in agriculture to protect crops from a wide range of pests.
Synthesis of Cholecystokinin Antagonists
4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid is employed in the synthesis of cholecystokinin antagonists . These are used in scientific research to study the role of the cholecystokinin peptide family in the nervous system and the digestive system.
Benzopyran Antihypertensives
This compound is also used in the synthesis of benzopyran antihypertensives . These drugs are used to treat high blood pressure and heart failure.
Azepinediones
Lastly, 4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid is used in the synthesis of azepinediones . These compounds have various applications in medicinal chemistry, including the treatment of diabetes and other metabolic disorders.
Wirkmechanismus
Target of Action
It’s known that pyrrole derivatives can bind to multiple receptors and have been used in the synthesis of various biologically active compounds .
Mode of Action
It’s known that pyrrole derivatives can interact with their targets and cause changes in cellular processes .
Biochemical Pathways
Pyrrole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
It’s known that pyrrole derivatives can have various biologically vital properties .
Safety and Hazards
Zukünftige Richtungen
The future directions for “4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid” and other pyrrole derivatives could involve further exploration of their potential in modulating gene expression . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus .
Eigenschaften
IUPAC Name |
4-fluoro-1-methylpyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2/c1-8-3-4(7)2-5(8)6(9)10/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUPYQLZPKLQAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




